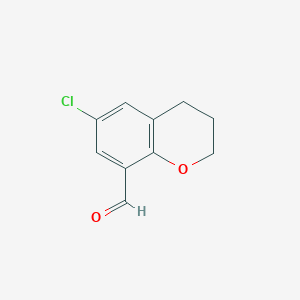

6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Description

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a benzopyran derivative featuring a fused benzene and oxygen-containing heterocyclic ring system. The compound is characterized by a chlorine substituent at position 6, a partially saturated dihydro-2H-pyran ring, and an aldehyde group at position 8.

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMALWGVGWOUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)C=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde typically involves the reaction of 6-chlorochroman with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the desired position on the chroman ring . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₉H₉ClO₂

Molecular Weight: 184.62 g/mol

Structural Features: The compound features a benzopyran ring with a chlorine substituent at the 6th position and a carbaldehyde group at the 8th position, which influences its reactivity and biological properties.

Scientific Research Applications

The applications of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of benzopyran compounds exhibit various biological activities, including:

- Antimicrobial Activity: Studies have shown that benzopyran derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Antioxidant Properties: The presence of hydroxyl groups in similar compounds has been linked to antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Synthetic Chemistry

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones, expanding its utility in synthetic pathways.

Material Science

Research has explored the incorporation of benzopyran derivatives into polymers and materials due to their unique optical properties. This includes:

- Fluorescent Sensors: Compounds like 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde can be used as fluorescent probes for detecting various analytes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against specific bacterial strains |

| Antioxidants | Potential to reduce oxidative stress in cellular models | |

| Synthetic Chemistry | Building block for organic synthesis | Versatile reactivity allows for diverse functionalization |

| Material Science | Fluorescent sensors | Exhibits strong fluorescence suitable for sensor development |

Case Study 1: Antimicrobial Activity

A study conducted on various benzopyran derivatives, including 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, demonstrated significant inhibition of bacterial growth in vitro. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing new derivatives using nucleophilic substitution reactions with 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde as a starting material. Various nucleophiles were tested, leading to compounds with enhanced biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Chemical Properties of Comparable Benzopyran Derivatives

Structural and Functional Differences

Core Ring System :

- The target compound and 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran share a dihydrobenzopyran core , differing in substituent positions and functional groups. In contrast, hydrochlorothiazide belongs to the benzothiadiazine class, which incorporates sulfur and nitrogen in its heterocyclic ring .

In comparison, 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran features a chloromethyl group at position 6, which could confer greater lipophilicity and influence bioavailability . Hydrochlorothiazide’s sulfonamide group and chlorine at position 6 are critical for its diuretic activity, acting as a carbonic anhydrase inhibitor. This highlights how minor structural variations drastically alter pharmacological profiles .

Molecular Weight and Polarity :

- The target compound’s aldehyde group likely increases polarity compared to 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran. Hydrochlorothiazide’s higher molecular weight (297.72 g/mol) and sulfonamide group contribute to its water solubility, a key factor in its therapeutic use .

Biological Activity

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS No. 82060-87-5) is a compound of interest due to its potential biological activities. It belongs to the family of benzopyran derivatives, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is with a molecular weight of 182.60 g/mol. Its structure features a benzopyran core, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit notable antimicrobial properties. A study evaluating various coumarin analogues, including those structurally related to 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, demonstrated effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 4 μg/mL, highlighting their potential as antimicrobial agents.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | S. aureus | 3.125 |

| Analogues | E. coli | 6.25 |

| Analogues | Pseudomonas aeruginosa | 4 |

Anticancer Activity

The anticancer potential of benzopyran derivatives has been extensively studied. Several derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde have been reported to target specific pathways involved in tumor growth .

In vitro studies revealed that these compounds could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 20 μM.

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to benzopyran derivatives. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that analogues of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde reduced inflammation markers in animal models .

Case Studies

- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various coumarin derivatives highlighted the effectiveness of compounds structurally related to 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde against resistant bacterial strains .

- Cancer Cell Line Studies : In a series of experiments involving breast and cervical cancer cell lines, derivatives were shown to induce apoptosis significantly, suggesting a promising avenue for further development in cancer therapeutics .

- Inflammation Models : In vivo studies indicated that treatment with benzopyran derivatives led to a marked decrease in paw edema in rat models, supporting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.